Gadobutrol is a macrocyclic gadolinium-based contrast agent (GBCA) used in MRI. [, , , ] It belongs to the class of paramagnetic contrast agents, which enhance the contrast of MRI images by influencing the magnetic properties of nearby water molecules. [, , , , , , , , ] This property allows for better visualization of anatomical structures and abnormalities. [, , , , , , , , , , , , , , , , ]
Gadobutrol is classified as a nonionic, macrocyclic gadolinium-based contrast agent. Its chemical formula is , and it has a molecular weight of 604.72 g/mol. The compound is derived from the modification of Gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) by incorporating a trihydroxybutyl side chain into the macrocyclic structure. This modification enhances its hydrophilicity and stability in biological systems, making it suitable for clinical applications in MRI .
The synthesis of Gadobutrol involves several steps that ensure high purity and yield. The general method includes:
The molecular structure of Gadobutrol features a macrocyclic ligand known as Butrol, which consists of a tetraazacyclododecane framework substituted with three acetate groups and a trihydroxybutyl side chain. The presence of two chiral centers in the side chain results in a racemic mixture. The gadolinium ion (Gd³⁺) coordinates with the ligand to form a stable complex with a coordination number of nine. The structure enhances its solubility in water and reduces toxicity compared to linear gadolinium complexes .
Gadobutrol participates in various chemical reactions primarily related to its role as a contrast agent:
The mechanism of action of Gadobutrol as an MRI contrast agent relies on its paramagnetic properties. When administered intravenously, Gadobutrol alters the magnetic environment around hydrogen nuclei in tissues:
Gadobutrol exhibits several notable physical and chemical properties:
Gadobutrol is primarily used in medical imaging:
Gadobutrol’s core structure features a macrocyclic tetraazacyclododecane triacetate (DO3A) scaffold modified with a trihydroxybutyl pendant arm. This architecture provides exceptional thermodynamic stability (log K = 21.8) and kinetic inertness, critical for minimizing gadolinium dissociation in vivo [3] [10]. The ligand’s rigid macrocyclic cavity precisely accommodates Gd³⁺ ions through nine coordination sites: three nitrogen atoms from the cyclododecane ring, three carboxylate oxygens, and one water molecule in the inner sphere [3] [9]. This configuration enables high relaxivity (r1 = 5.6 L·mmol⁻¹·s⁻¹ at 0.47T) by optimizing water proton exchange rates [10]. Compared to linear chelators, the macrocyclic design reduces gadolinium release by >100,000-fold under physiological conditions, addressing toxicity risks associated with free Gd³⁺ [1] [9].
Table 1: Physicochemical Properties of Gadobutrol
Property | Value | Measurement Conditions |
---|---|---|
Thermodynamic stability (log K) | 21.8 | pH 7, 25°C |
Relaxivity (r1) | 5.6 L·mmol⁻¹·s⁻¹ | 0.47T, plasma, 37°C |
Osmolality | 1.39 osmol/kg | 1.0 mol/L solution |
Partition coefficient | 0.006 (n-butanol/buffer) | pH 7.6 |
The butrol pendant arm introduces two chiral centers (C13 and C14) that critically influence chelate stability and hydrophilicity. Early synthetic routes produced racemic mixtures, but advanced methodologies now control stereochemistry to yield the (13R,14S) and (13S,14R) diastereomers [3]. Stereochemical precision enhances:
Two industrial syntheses dominate gadobutrol production, differing in ligand assembly and purification strategies:
Table 2: Comparison of Gadobutrol Synthesis Methodologies
Parameter | Platzek Method [3] | Vogler Method [3] [10] |
---|---|---|
Key Starting Material | 1-(1-(hydroxymethyl)-2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane tetrahydrochloride | Tosylated aziridine derivatives |
Alkylation | Chloroacetic acid, pH 9-10, 70°C, 18h | Stepwise alkylation via tritosylate intermediates |
Deprotection | Not required | Lithium/liquid ammonia detosylation |
Gadolination | Gd₂O₃ in H₂O, 90°C, 6h | GdCl₃ reflux, followed by pH adjustment |
Purification | Cation/anion exchange resins + activated carbon | Solvent extraction and recrystallization |
Ligand Yield | 65% | ~45% (multi-step) |
Complex Yield | 87% after crystallization | 75-80% |
The Platzek route excels in scalability with fewer steps and direct chelation of the ligand with gadolinium oxide (Gd₂O₃). Critical innovations include:
Macrocyclic gadolinium chelates exhibit superior kinetic inertness due to their preorganized cavity. Comparative hydrolysis studies demonstrate:
Table 3: Kinetic Stability of Gadolinium Complexes
Complex Type | Representative Agent | kdiss (s⁻¹) | t₁/₂ (pH 1) | Relaxivity (r1, 1.5T) |
---|---|---|---|---|
Macrocyclic (neutral) | Gadobutrol | 1.2 × 10⁻⁵ | >30 days | 4.7 L·mmol⁻¹·s⁻¹ |
Macrocyclic (ionic) | Gadoterate meglumine | 3.5 × 10⁻⁵ | ~25 days | 4.1 L·mmol⁻¹·s⁻¹ |
Linear (ionic) | Gadopentetate dimeglumine | 8.7 × 10⁻³ | 10-20 minutes | 3.7 L·mmol⁻¹·s⁻¹ |
Key stability advantages:
Mechanistic Insight: The kinetic inertness stems from the geminal diol motif in the butrol arm, which stabilizes the Gd-O bond through hydrogen bonding networks. This configuration reduces water exchange activation energy (ΔEₐ = 38.1 kJ/mol) while maintaining high relaxivity [3] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7